molecular formula C13H19ClN2O B1395034 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride CAS No. 1219972-02-7

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride

Cat. No.: B1395034
CAS No.: 1219972-02-7
M. Wt: 254.75 g/mol
InChI Key: MZFNCJIFGRLICL-UHFFFAOYSA-N
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Description

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride (CAS: 1219972-02-7) is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound belongs to the class of quinoline derivatives, which are known for their diverse range of biological effects including antimicrobial, anti-inflammatory, and neuroprotective properties.

  • Molecular Formula : C₁₃H₁₉ClN₂O
  • Molar Mass : 254.76 g/mol
  • Hazard Classification : Irritant

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of compounds with a similar 3,4-dihydroquinoline structure against various bacterial strains. The minimum inhibitory concentrations (MIC) for these compounds ranged from 3.12 µg/mL to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that derivatives like this compound may also possess comparable efficacy .

Neuroprotective Effects

The neuroprotective potential of quinoline derivatives has been explored in several studies. These compounds have been shown to modulate neurotransmitter systems and exhibit antioxidant properties. For instance, derivatives have been linked to the inhibition of neuroinflammation and protection against oxidative stress in neuronal cells. This suggests that this compound could be beneficial in treating neurodegenerative disorders .

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings support the potential use of this compound in inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Study on Antimicrobial ActivityAntimicrobialDemonstrated MIC values between 3.12 µg/mL and 12.5 µg/mL against Staphylococcus aureus and E. coli.
Neuroprotective MechanismsNeuroprotectionShowed modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Anti-inflammatory EffectsInflammationInhibited COX and LOX pathways, reducing pro-inflammatory cytokines.

Properties

IUPAC Name

2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-13(2,14)12(16)15-9-5-7-10-6-3-4-8-11(10)15;/h3-4,6,8H,5,7,9,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFNCJIFGRLICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride
Reactant of Route 2
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride
Reactant of Route 3
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride
Reactant of Route 4
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride
Reactant of Route 5
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride

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